- Substituted dibenzoxazepines or dibenothiazepines and their use as prostaglandin E2 antagonists, World Intellectual Property Organization, , ,

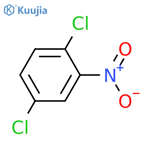

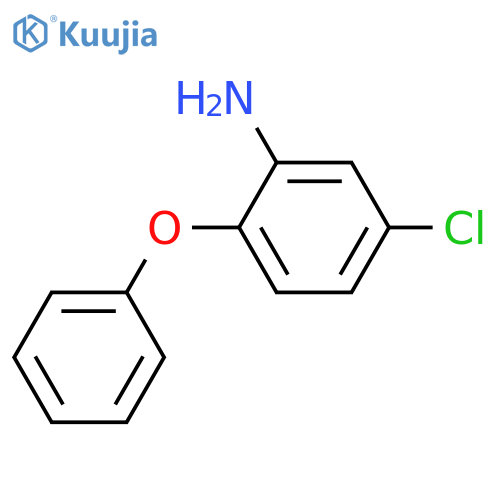

Cas no 93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline)

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Propiedades químicas y físicas

Nombre e identificación

-

- 5-Chloro-2-phenoxyaniline

- 2-Amino-4-chlorophenyl phenyl ether

- 2-Amino-4-chloro-diphenylether

- 2-Amino-4-chlorodiphenyl Ether

- 5-Chloro-2-phenoxyaniline

- 5-Chloro-2-phenoxyphenylamine

- 2-phenoxy-5-chloro-aniline

- 4-Chlor-2-aminodiphenylether

- 4-chloro-2-aminodiphenylether

- 5-Chlor-2-phenoxy-anilin

- 5-chloro-2-phenoxy-aniline

- 5-chloro-2-phenoxybenzenamine

- 5-Chloro-2-phenoxybenzenamine (ACI)

- Aniline, 5-chloro-2-phenoxy- (6CI, 7CI, 8CI)

- 1-Amino-5-chloro-2-phenoxybenzene

- 4-Chloro-2-aminodiphenyl ether

- NSC 59759

- 5-chloro-2-phenoxy-phenylamine

- MFCD00025217

- NSC59759

- SCHEMBL307310

- Z57100246

- AKOS000120982

- NSC-59759

- AS-58399

- Benzenamine, 5-chloro-2-phenoxy-

- MLS000087747

- CHEMBL1240673

- 66SM796MDB

- DTXSID70239224

- SR-01000423537-1

- NS00002492

- 2-Amino-4-chlorophenyl phenyl ether, 97%

- Q27895415

- 93-67-4

- Aniline, 5-chloro-2-phenoxy-

- HMS2464D10

- 2-Amino-4-chlorodiphenylether

- EINECS 202-266-5

- CCG-105710

- UNII-66SM796MDB

- W-100234

- DTXCID90161715

- SR-01000423537

- BDBM50326330

- A26499

- Oprea1_064181

- CS-W010468

- EC 202-266-5

- A2222

- SMR000023968

- STK397803

- F19160

- 5-\u200bChloro-\u200b2-\u200bphenoxyaniline

-

- MDL: MFCD00025217

- Renchi: 1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

- Clave inchi: SXEBHIMOUHBBOS-UHFFFAOYSA-N

- Sonrisas: ClC1C=C(N)C(OC2C=CC=CC=2)=CC=1

Atributos calculados

- Calidad precisa: 219.045092g/mol

- Carga superficial: 0

- XLogP3: 3.1

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 2

- Masa isotópica única: 219.045092g/mol

- Masa isotópica única: 219.045092g/mol

- Superficie del Polo topológico: 35.2Ų

- Recuento de átomos pesados: 15

- Complejidad: 194

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

Propiedades experimentales

- Color / forma: White solid

- Denso: 1.2600

- Punto de fusión: 41.0 to 45.0 deg-C

- Punto de ebullición: 192°C/12mmHg(lit.)

- Punto de inflamación: >110 ºC

- índice de refracción: 1.627

- PSA: 35.25000

- Logp: 4.29570

- FEMA: 3709

- Disolución: Soluble in ethanol \ ether \ benzene and glacial acetic acid

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:2

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Nivel de peligro:IRRITANT

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Datos Aduaneros

- Código HS:2922299090

- Datos Aduaneros:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-\u200bChloro-\u200b2-\u200bphenoxyaniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | C375025-100g |

5-\u200bChloro-\u200b2-\u200bphenoxyaniline |

93-67-4 | 100g |

$ 170.00 | 2022-04-28 | ||

| TRC | C375025-500g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 500g |

$385.00 | 2023-05-18 | ||

| abcr | AB261258-5g |

2-Amino-4-chlorodiphenyl ether; . |

93-67-4 | 5g |

€83.40 | 2025-02-21 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-25g |

2-Amino-4-chlorophenyl phenyl ether |

93-67-4 | 97% | 25g |

¥168.00 | 2022-09-29 | |

| Fluorochem | 227943-25g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 95% | 25g |

£63.00 | 2022-02-28 | |

| abcr | AB261258-5 g |

2-Amino-4-chlorodiphenyl ether; . |

93-67-4 | 5g |

€81.90 | 2023-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-100g |

2-Amino-4-chlorophenyl phenyl ether |

93-67-4 | 97% | 100g |

¥580.00 | 2022-01-11 | |

| Fluorochem | 227943-5g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 95% | 5g |

£23.00 | 2022-02-28 | |

| TRC | C375025-50000mg |

5-Chloro-2-phenoxyaniline |

93-67-4 | 50g |

$178.00 | 2023-05-18 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2222-25G |

2-Amino-4-chlorodiphenyl Ether |

93-67-4 | >98.0%(GC) | 25g |

¥150.00 | 2024-04-15 |

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- Urea derivatives and their use, European Patent Organization, , ,

Synthetic Routes 3

1.2 Reagents: Sodium hydroxide ; 100 °C → 125 °C; 240 min, 125 °C; 125 °C → 60 °C

1.3 Catalysts: Carbon , Iron chloride (FeCl3) Solvents: Ethanol , Water ; 120 min, rt → reflux

1.4 Reagents: Hydrazine hydrate (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol , Water ; 220 min, reflux; reflux → 40 °C

1.5 Reagents: Water ; 40 °C → 20 °C

- A process for preparing amino-containing aromatic ethers, China, , ,

Synthetic Routes 4

- Synthesis and evaluation of antipsychotic activity of 11-(4-aryl-1-piperazinyl)dibenz[b,f][1,4]oxazepines and their 8-chloro analogues, Heterocyclic Communications, 2007, 13(2-3), 165-172

Synthetic Routes 5

1.2 70 °C → reflux; 1 h, reflux; reflux → 95 °C

1.3 Reagents: Iron ; 90 - 95 °C; 1 h, 95 °C → reflux; reflux → 80 °C; 80 °C; 1 h, 80 °C → reflux; 6 h, reflux; reflux → 70 °C

- Preparation of polar brilliant red B, Pige Huagong, 2007, 24(3), 14-17

Synthetic Routes 6

Synthetic Routes 7

- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, United States, , ,

Synthetic Routes 8

- Preparation of 2-, 3-, 5-, 8-, 10- and/or 11-substituted dibenzoxazepine compounds, pharmaceutical compositions and methods for treating pain, United States, , ,

Synthetic Routes 9

Synthetic Routes 10

1.2 Solvents: 1-Butanol ; 1 h, heated

1.3 Reagents: Disodium sulfide Solvents: Tetrachloroethylene ; 8 h, 90 - 100 °C

- Effective method of synthesis of 2-aryloxy-5-chloro-aminobenzene, Xinan Shifan Daxue Xuebao, 2006, 31(6), 84-86

Synthetic Routes 11

- Preparations of ω-aminosubstituted-acetamidodiphenyl ether derivatives and their pharmacological actions, Yakugaku Zasshi, 1978, 98(12), 1597-606

Synthetic Routes 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

- An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction, Nature Communications, 2023, 14(1),

Synthetic Routes 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, World Intellectual Property Organization, , ,

Synthetic Routes 14

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

- Antiviral compounds, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 15

Synthetic Routes 16

- New spermine and spermidine derivatives as potent inhibitors of Trypanosoma cruzi trypanothione reductase, Bioorganic & Medicinal Chemistry, 1997, 5(7), 1249-1256

Synthetic Routes 17

Synthetic Routes 18

1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Tetraethylammonium hydroxide , Sodium aluminate Solvents: Ethanol , Water ; 60 °C → reflux; 220 min, reflux

- Synthesis of 5-chloro-2-phenoxy aniline and Beta molecular sieve used for the same, China, , ,

Synthetic Routes 19

Synthetic Routes 20

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Raw materials

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Preparation Products

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Literatura relevante

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline) Productos relacionados

- 2688-84-8(2-Phenoxyaniline)

- 139-59-3(4-Phenoxyaniline)

- 15268-07-2(3,3'-Oxydianiline)

- 24878-25-9(2,2'-Oxydianiline)

- 2657-87-6(3,4'-Diaminodiphenyl Ether)

- 6149-33-3(4-(4-Nitrophenoxy)aniline)

- 3586-12-7(3-Phenoxyaniline)

- 620-88-2(4-Nitrophenyl phenyl ether)

- 101-63-3(1-nitro-4-(4-nitrophenoxy)benzene)

- 101-80-4(Bis(p-aminophenyl) Ether)